molecular formula C14H25NO3 B3102138 Tert-butyl 4-(but-3-enyl)-4-hydroxypiperidine-1-carboxylate CAS No. 1415560-15-4

Tert-butyl 4-(but-3-enyl)-4-hydroxypiperidine-1-carboxylate

Cat. No. B3102138
CAS RN: 1415560-15-4
M. Wt: 255.35 g/mol
InChI Key: VUMAMSRWNDXSRV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps and a variety of chemical reactions. For instance, boronic acids are often synthesized through a two-stage process involving diethylzinc and triethyl borate . Additionally, the compound may involve thiol-ene “click” reactions, which are used in polymer and materials synthesis .


Molecular Structure Analysis

The molecular structure of “Tert-butyl 4-(but-3-enyl)-4-hydroxypiperidine-1-carboxylate” would be complex, given the variety of functional groups and structural elements present. It would likely include elements of boronic acid structure , as well as elements common to cycloalkanes .


Chemical Reactions Analysis

The compound would likely participate in a variety of chemical reactions, depending on the specific functional groups present. For instance, boronic acids are known to participate in Suzuki coupling reactions . Additionally, alkylbenzenes can undergo oxidation reactions when heated with aqueous potassium permanganate .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Tert-butyl 4-(but-3-enyl)-4-hydroxypiperidine-1-carboxylate” would depend on its specific structure. Boronic acids, for example, have a pKa of 9 and can form tetrahedral boronate complexes with a pKa of 7 .

Scientific Research Applications

Synthesis and Structural Analysis

Tert-butyl 4-(but-3-enyl)-4-hydroxypiperidine-1-carboxylate and its derivatives are significant in the field of organic synthesis, particularly in stereoselective syntheses. For instance, tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its substituted versions react with L-selectride to yield tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates in high yield. These compounds serve as precursors for further transformations, including the Mitsunobu reaction, leading to various trans isomers (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015).

Scaffold Development for Substituted Piperidines

The compound is also a starting material for creating new scaffolds for substituted piperidines, crucial in medicinal chemistry. For example, tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate is synthesized via regioselective ring-opening and serves as a new scaffold for preparing substituted piperidines through 1,3-dipolar cycloaddition reactions (Harmsen, Sydnes, Törnroos, & Haug, 2011).

Intermediate for Biological Compounds

The compound is an important intermediate in synthesizing biologically active compounds, such as protein tyrosine kinase inhibitors like CP-690550. An efficient synthesis route starting from readily available reagents has been developed, highlighting its potential in pharmaceutical development (Xin-zhi, 2011).

Chemical Transformations and Derivatives

Chemical transformations involving tert-butyl 4-(but-3-enyl)-4-hydroxypiperidine-1-carboxylate derivatives showcase the versatility of this compound in organic synthesis. For example, an unprecedented cascade of reactions leading to pipecolic acid derivatives demonstrates the potential of the vinylfluoro group as an acetonyl cation equivalent, offering new pathways for synthesizing complex molecules (Purkayastha, Shendage, Froehlich, & Haufe, 2010).

Mechanism of Action

The mechanism of action of “Tert-butyl 4-(but-3-enyl)-4-hydroxypiperidine-1-carboxylate” would depend on its specific structure and the context in which it is used. For instance, boronic acids are known to act as Lewis acids and can form reversible covalent complexes with sugars, amino acids, and other molecules .

Safety and Hazards

The safety and hazards associated with “Tert-butyl 4-(but-3-enyl)-4-hydroxypiperidine-1-carboxylate” would depend on its specific structure and how it is used. Boronic acids are generally considered to have low inherent toxicity, but some derivatives have been found to act as chemical mutagens .

Future Directions

The future directions for research and development involving “Tert-butyl 4-(but-3-enyl)-4-hydroxypiperidine-1-carboxylate” would depend on its specific properties and potential applications. For instance, flow chemistry and flow technology are changing the synthetic paradigm in the field of modern synthesis .

properties

IUPAC Name

tert-butyl 4-but-3-enyl-4-hydroxypiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO3/c1-5-6-7-14(17)8-10-15(11-9-14)12(16)18-13(2,3)4/h5,17H,1,6-11H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUMAMSRWNDXSRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CCC=C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(but-3-enyl)-4-hydroxypiperidine-1-carboxylate

Synthesis routes and methods

Procedure details

To a mixture of 4-bromobut-1-ene (10.9 g, 0.08 mol) and magnesium turnings (4.8 g, 0.2 mol) in dry tetrahydrofuran (80 mL) was added a crystal of iodine and the mixture was stirred at room temperature until complete reaction had occurred. To this mixture was added tert-butyl 4-oxopiperidine-1-carboxylate (7.7 g, 0.039 mol) in tetrahydrofuran (20 mL) at 0° C. After 1 h at 0° C., and 3 h at room temperature the reaction mixture was diluted with ammonium chloride solution and extracted with ethyl acetate. After drying over Na2SO4, the solvent was removed in vacuo and the residue was purified via flash chromatography with 25% ethyl acetate/hexane to afford the title compound 16B (3.63 g) as an oil. 1H NMR (CHLOROFORM-d) δ 5.84 (d, J=6.7 Hz, 1H), 4.89-5.11 (m, 2H), 3.16 (br. s., 2H), 2.16 (d, J=9.4 Hz, 2H), 1.48-1.66 (m, 6H), 1.45 (s, 9H).
Quantity
10.9 g
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7.7 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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